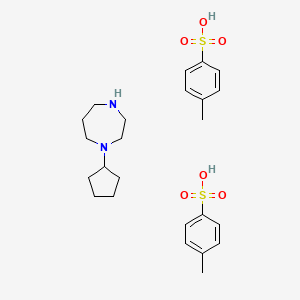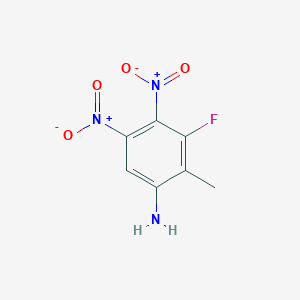
1-(2-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
1-(2-Fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (FMTA) is an organic compound that has recently been studied for its potential applications in scientific research. This compound belongs to a class of molecules known as triazoles, which are nitrogen-containing heterocyclic compounds that have gained increased attention due to their versatility and wide range of applications. FMTA is of particular interest due to its unique chemical structure, which allows for a variety of different reactions and applications.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- Oriented Synthesis: A method for synthesizing 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, an important intermediate for various drugs, has been developed. This synthesis involves using phenyl acetylene and other reactants, highlighting the potential of similar triazole derivatives for drug synthesis (Liu et al., 2015).
- Formation of Triazole–Thione Derivatives: Triazole derivatives, including those similar to the compound , have been synthesized and evaluated for their potential as analgesic agents. This research demonstrates the wide range of biological activities that can be explored with triazole derivatives (Zaheer et al., 2021).
Photophysical Properties and Applications
- Fluorescence and Sensing Applications: 5-Amino-2-aryl-1,2,3-triazol-4-carboxylic acids have been synthesized, exhibiting bright blue fluorescence and sensitivity to structural changes and the microenvironment. Such properties suggest their potential as pH sensors in biological research (Safronov et al., 2020).
Antiviral and Antibacterial Potential
- Antiviral Activity: Triazole derivatives, including those similar to the compound , have shown significant antiviral effects against Cantagalo virus, indicating their potential in antiviral therapies (Jordão et al., 2009).
- Antibacterial Activity: Novel triazole analogues have demonstrated significant inhibition against human pathogenic bacteria, suggesting the utility of such compounds in developing new antibacterial agents (Nagaraj et al., 2018).
Miscellaneous Applications
- Long-Range Coupling in NMR Spectroscopy: Research on 1,2,4-triazole derivatives with a 2-fluorophenyl substituent, similar in structure to the compound , has revealed long-range fluorine-proton coupling, useful in NMR spectroscopic analysis (Kane et al., 1995).
- Complex Synthesis and Luminescence Properties: Complexes prepared with 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid have demonstrated interesting solvothermal decarboxylation phenomena and exhibit solid-state fluorescent emission, highlighting their potential in material sciences (Zhao et al., 2014).
Propiedades
IUPAC Name |
1-(2-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-6-3-4-9(8(12)5-6)15-7(2)10(11(16)17)13-14-15/h3-5H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIDDNRWXJDOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(N=N2)C(=O)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[(Z)-ethoxymethylidene]-1,3-butanedione](/img/structure/B1373386.png)






![{[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1373401.png)




![(5-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid](/img/structure/B1373408.png)